molecular formula C15H22ClNO B5431705 N-[4-(allyloxy)benzyl]cyclopentanamine hydrochloride

N-[4-(allyloxy)benzyl]cyclopentanamine hydrochloride

Cat. No. B5431705
M. Wt: 267.79 g/mol
InChI Key: UFJOWFKFSCYFIC-UHFFFAOYSA-N
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Description

N-[4-(allyloxy)benzyl]cyclopentanamine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the cyclopentanamine family and has been found to possess several unique properties that make it an attractive candidate for research.

Mechanism of Action

The mechanism of action of N-[4-(allyloxy)benzyl]cyclopentanamine hydrochloride is not fully understood. However, it is believed that the compound exerts its effects by modulating the activity of certain neurotransmitters in the brain, including serotonin and dopamine. It has also been found to have an affinity for certain receptors, including the sigma-1 receptor.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, including serotonin and dopamine, in the brain. It has also been found to have analgesic and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(allyloxy)benzyl]cyclopentanamine hydrochloride is its potential as a therapeutic agent. The compound has been found to exhibit significant activity against various diseases, making it an attractive candidate for drug development. However, one of the limitations of the compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research involving N-[4-(allyloxy)benzyl]cyclopentanamine hydrochloride. One potential direction is the development of new drug formulations that improve the solubility and bioavailability of the compound. Another potential direction is the study of the compound's effects on other neurotransmitters and receptors in the brain. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of N-[4-(allyloxy)benzyl]cyclopentanamine hydrochloride involves a series of chemical reactions. The starting material for the synthesis is 4-(allyloxy)benzaldehyde, which is reacted with cyclopentylamine to form the corresponding imine intermediate. This intermediate is then reduced using a suitable reducing agent to yield the desired product, N-[4-(allyloxy)benzyl]cyclopentanamine. The hydrochloride salt of the compound is obtained by reacting the free base with hydrochloric acid.

Scientific Research Applications

N-[4-(allyloxy)benzyl]cyclopentanamine hydrochloride has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a painkiller and antidepressant.

properties

IUPAC Name

N-[(4-prop-2-enoxyphenyl)methyl]cyclopentanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO.ClH/c1-2-11-17-15-9-7-13(8-10-15)12-16-14-5-3-4-6-14;/h2,7-10,14,16H,1,3-6,11-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJOWFKFSCYFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)CNC2CCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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